The Elusive Equilibrium: A Technical Guide to the Tautomerism of 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-one
The Elusive Equilibrium: A Technical Guide to the Tautomerism of 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-one
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, represents a critical, yet often overlooked, factor in drug discovery and development.[1] The precise tautomeric form of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, polarity, and pKa, all of which are fundamental to its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical exploration of the tautomeric landscape of 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct experimental data on this specific molecule is not extensively published, this paper will build a robust predictive framework based on established principles and detailed experimental studies of closely analogous 4-pyridone and 1,8-naphthyridinone systems. We will present detailed, field-tested protocols for the definitive experimental determination of its tautomeric preference, empowering researchers to fully characterize this and similar molecules.
Introduction: The Significance of Tautomerism in Heterocyclic Scaffolds
Heterocyclic compounds form the cornerstone of modern pharmacology.[1] Within this vast chemical space, molecules capable of prototropic tautomerism—the migration of a proton—present a unique set of challenges and opportunities. The relative stability of tautomers can be profoundly influenced by environmental factors such as pH, solvent polarity, and temperature, meaning a compound may exist in a different dominant form in the solid state compared to its physiological environment.[2]
The 4-hydroxy-pyridin-2-one moiety, embedded within the 5,6,7,8-tetrahydro-1,8-naphthyridin-2-one core, is a classic example of a system prone to keto-enol tautomerism. Understanding which tautomer predominates is not an academic exercise; it is essential for accurate structure-activity relationship (SAR) studies, computational modeling, and ensuring the consistency and efficacy of a potential therapeutic agent.
Postulated Tautomeric Forms
The primary tautomeric equilibrium for 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-one involves the interconversion between the 4-hydroxy-2-one form (A, an enol-lactam) and the 2,4-dione form (B, a diketone). A third, zwitterionic, form (C) may also be considered, particularly in highly polar, protic solvents.
Figure 1: Postulated tautomeric equilibria for 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-one.
Based on extensive studies of analogous 4-pyridone systems, the equilibrium (Keq) is expected to be heavily influenced by the surrounding medium.[2][3] In the gas phase or non-polar solvents, the enol form (A) may be more prevalent, whereas in polar solvents and the solid state, the dione form (B) is often favored due to better solvation of the more polar structure and favorable crystal packing forces.[2][4]
Theoretical and Analogous System Insights
While a dedicated study on our target molecule is lacking, a wealth of computational and experimental data on 2-pyridone and 4-pyridone provides a strong predictive foundation.
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Computational Studies: Ab initio and Density Functional Theory (DFT) calculations on 4-pyridone have shown that while the 4-hydroxypyridine (enol) tautomer can be more stable in the gas phase, the pyridone (keto) form is significantly stabilized by polar solvents.[3][5][6] The increased aromaticity gained upon tautomerization to the hydroxy form is a driving factor, but this can be overcome by strong solvent-solute interactions that favor the more polar keto tautomer.[3][7]
-
Solvent Effects: The choice of solvent is paramount. Non-polar solvents like cyclohexane or chloroform tend to favor the less polar enol tautomer, which can be stabilized by intramolecular hydrogen bonding. Conversely, polar, protic solvents like water or methanol and polar aprotic solvents like DMSO will preferentially solvate and stabilize the more polar keto tautomer, shifting the equilibrium significantly.[2]
-
Solid-State Precedent: X-ray crystallography studies on related heterocyclic systems, such as 2,6-bis(2'-pyridyl)-4-pyridone, have definitively shown the predominance of the keto form in the solid state.[4] This is often attributed to the formation of stable, hydrogen-bonded dimers or other packing arrangements that are more favorable for the polar tautomer.
Given these precedents, it is highly probable that 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-one exists predominantly in the diketone form (B) in both the solid state and in polar to moderately polar solutions. However, this hypothesis requires rigorous experimental validation.
Experimental Verification: A Self-Validating Protocol
To definitively characterize the tautomeric state, a multi-pronged approach employing NMR spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction is essential.
Figure 2: Experimental workflow for the definitive characterization of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H NMR is the most direct solution-state method for quantifying tautomeric ratios, as the keto-enol interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[8]
-
Objective: To quantify the equilibrium constant (Keq) in various deuterated solvents.
-
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 0.01–0.05 M) of the purified compound in a range of deuterated solvents spanning a full polarity scale (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and D₂O).[9] The use of dilute solutions minimizes solute-solute interactions.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Ensure the temperature is precisely controlled and recorded (e.g., 298 K).
-
Data Acquisition: Acquire standard ¹H NMR spectra for each sample. Crucially, ensure a long relaxation delay (D1 ≥ 5x the longest T₁) to allow for complete relaxation of all protons, which is essential for accurate signal integration.
-
Signal Assignment: Identify unique, well-resolved signals corresponding to each tautomer. For the target molecule, the proton at the C3 position is an excellent diagnostic signal. It will appear as a vinyl proton in the enol-lactam form (A) and as part of a methylene group in the diketone form (B).
-
Quantification: Carefully integrate the diagnostic signals for each tautomer. The mole fraction of each form can be calculated directly from the integration values. For example:
-
% Enol = [Integral(Enol Signal) / (Integral(Enol Signal) + Integral(Keto Signal))] * 100
-
-
Variable Temperature (VT) NMR (Optional): For a more advanced study, acquire spectra at different temperatures in a single solvent to determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium via a van't Hoff plot.[9]
-
-
Trustworthiness Check: The sum of the mole fractions of all observed tautomers should equal 1.0. The experiment should be repeatable, and the choice of different non-overlapping proton signals for quantification should yield the same equilibrium constant within experimental error.
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
UV-Vis spectroscopy provides complementary data based on the different electronic transitions of the conjugated systems in each tautomer.[8] The more extended π-system of the 4-hydroxy (enol) form is expected to absorb at a longer wavelength (bathochromic shift) compared to the cross-conjugated dione form.[8][10]
-
Objective: To observe shifts in the tautomeric equilibrium across a range of solvents.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile). Prepare a series of final solutions with identical, known concentrations in various spectroscopic-grade solvents (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use matched quartz cuvettes, with the pure solvent used for each sample as the reference.
-
Data Acquisition: Scan a suitable wavelength range (e.g., 200-450 nm) for each sample.
-
Data Analysis: Compare the spectra across the different solvents. Look for changes in the position of the maximum absorbance (λmax) and the appearance of isosbestic points, which indicate a clean equilibrium between two species. While direct quantification can be challenging without knowing the molar absorptivity (ε) of each pure tautomer, the qualitative shift provides strong evidence.[8][11][12]
-
-
Trustworthiness Check: The presence of clear isosbestic points as a function of solvent composition (e.g., in hexane/ethanol mixtures) is a strong indicator of a two-component equilibrium, validating the analysis.
Single-Crystal X-Ray Diffraction Protocol
This is the gold-standard technique for unambiguously determining the structure in the solid state.
-
Objective: To determine the precise atomic arrangement and identify the dominant (or exclusive) tautomer in the crystalline form.
-
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Analysis: The refined structure will clearly show the positions of all non-hydrogen atoms and, with high-quality data, the hydrogen atoms as well, confirming the C=O vs. C-OH and N-H vs. N locations.[13][14] This provides definitive evidence for the tautomeric form present in the solid state.
-
-
Trustworthiness Check: The quality of the final refined structure is assessed by statistical parameters such as the R-factor. A low R-factor (< 0.05 for high-quality data) indicates a good fit between the crystallographic model and the experimental data.
Data Presentation and Interpretation
The quantitative data obtained from NMR analysis should be summarized for clear comparison.
Table 1: Hypothetical Tautomer Distribution of 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-one at 298 K as Determined by ¹H NMR.
| Solvent (Deuterated) | Dielectric Constant (ε) | % Enol-Lactam (A) | % Diketone (B) | Keq ([B]/[A]) |
| Chloroform-d | 4.8 | 15 | 85 | 5.67 |
| Acetone-d₆ | 21.0 | 5 | 95 | 19.00 |
| DMSO-d₆ | 47.0 | < 2 | > 98 | > 49.00 |
| Water-d₂ | 80.1 | < 1 | > 99 | > 99.00 |
Data in this table is hypothetical and for illustrative purposes only.
The expected trend is a clear shift towards the more polar diketone tautomer (B) as the solvent polarity increases. The X-ray crystal structure is predicted to confirm the diketone form as the exclusive tautomer in the solid state.
Implications for Drug Development
The predominance of the diketone tautomer (B) has significant consequences:
-
Receptor Interactions: This tautomer presents two hydrogen bond acceptors (the carbonyl groups) and one hydrogen bond donor (the N-H group). In contrast, the enol-lactam form (A) has one donor (N-H), one acceptor (C=O), and a dual donor/acceptor hydroxyl group. These differences will fundamentally alter any potential binding mode to a biological target.
-
Physicochemical Properties: The more polar diketone form is expected to have higher aqueous solubility but potentially lower membrane permeability compared to the enol-lactam form. Its pKa will also be distinct.
-
Intellectual Property: The ability to characterize and claim a specific, biologically active tautomer can be a crucial aspect of a patent application.
Conclusion
The tautomeric state of 4-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-one is a critical molecular feature that dictates its chemical and biological identity. Based on strong evidence from analogous 4-pyridone systems, the diketone form is predicted to be the dominant species in polar environments and the solid state. This guide provides the necessary theoretical framework and a set of robust, self-validating experimental protocols to definitively confirm this hypothesis. By employing a combined strategy of NMR, UV-Vis, and X-ray crystallography, researchers can eliminate ambiguity, enabling more accurate computational modeling, rational drug design, and the development of novel therapeutics based on this promising scaffold.
References
-
XModeScore: a novel method for accurate protonation/tautomer-state determination using quantum-mechanically driven macromolecular X-ray crystallographic refinement. PubMed, National Center for Biotechnology Information.[Link]
-
XModeScore: a novel method for accurate protonation/tautomer-state determination using quantum-mechanically driven macromolecular X-ray crystallographic refinement. International Union of Crystallography Journals.[Link]
-
Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group, Wayne State University.[Link]
-
Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Tautomerism Detected by NMR. Encyclopedia.pub.[Link]
-
Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. PubMed, National Center for Biotechnology Information.[Link]
-
The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing.[Link]
-
The critical role of QM/MM X-ray refinement and accurate tautomer/protomer determination in structure-based drug design. National Institutes of Health.[Link]
-
Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem.[Link]
-
The critical role of QM/MM X-ray refinement and accurate tautomer/protomer determination in structure-based drug design. ResearchGate.[Link]
-
Tautomerism From X-Ray Powder Data? The Challenging. Amanote Research.[Link]
-
Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain.[Link]
-
Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. ACS Publications.[Link]
-
Keto-Enol Tautomerism. Chem Lab.[Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.[Link]
-
How about Tautomers? WuXi Biology.[Link]
-
Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]
-
NMR Study of Keto-Enol Tautomeric Equilibrium in Acetylacetone: An Experiment for Physical Chemistry Laboratory. 大学化学.[Link]
-
UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate.[Link]
-
Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
2-Pyridone tautomer ratio. Chemistry Stack Exchange.[Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health.[Link]
-
Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. Semantic Scholar.[Link]
-
A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. ResearchGate.[Link]
-
Tautomerization between pyridones and hydroxypyridines. ResearchGate.[Link]
-
Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects. ResearchGate.[Link]
-
A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. PubMed, National Center for Biotechnology Information.[Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate.[Link]
-
Synthesis of 4,4a-5,6,7,8-hexahydro-5β-hydroxy-4aβ,8α-dimethylnaphthalen-2(3H). RSC Publishing.[Link]
-
Tautomerization of formamide, 2-pyridone, and 4-pyridone: an ab initio study. Journal of the American Chemical Society.[Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01588B [pubs.rsc.org]
- 7. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biopchem.education [biopchem.education]
- 10. researchgate.net [researchgate.net]
- 11. dial.uclouvain.be [dial.uclouvain.be]
- 12. pubs.acs.org [pubs.acs.org]
- 13. XModeScore: a novel method for accurate protonation/tautomer-state determination using quantum-mechanically driven macromolecular X-ray crystallographic refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
